molecular formula C9H18ClNO B2983165 1-azaspiro[4.5]decan-8-ol hydrochloride CAS No. 2098016-73-8

1-azaspiro[4.5]decan-8-ol hydrochloride

Cat. No.: B2983165
CAS No.: 2098016-73-8
M. Wt: 191.7
InChI Key: SAFKGUWMCWRDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azaspiro[4.5]decan-8-ol hydrochloride is a bicyclic organic compound of interest in pharmaceutical research and synthetic chemistry. Its structure features a spirocyclic core that combines piperidine and cyclohexane ring systems, creating a rigid, three-dimensional scaffold . This constrained conformation is valuable for designing novel bioactive molecules, as it can improve binding affinity and selectivity toward biological targets . The compound is presented as a hydrochloride salt to enhance its stability and solubility for research applications . The hydroxyl group at the 8-position provides a reactive handle for further synthetic functionalization, making this compound a versatile intermediate for constructing more complex molecular architectures . It is typically characterized by high purity (≥95% ) and consistent quality, ensuring reliable performance in research settings. This product is intended for research and further manufacturing applications as a building block and is not for direct human or veterinary use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[4.5]decan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFKGUWMCWRDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(CC2)O)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 1 Azaspiro 4.5 Decan 8 Ol Hydrochloride

Reactions Involving the Hydroxyl Group Functionality

The secondary alcohol in the 8-position of the spirocyclic system is expected to undergo typical reactions of a cyclic secondary alcohol. These include esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be acylated to form esters. This reaction is typically carried out by treating the free base of 1-azaspiro[4.5]decan-8-ol with an acylating agent such as an acid chloride or anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. For example, reaction with propionic anhydride can yield the corresponding propionyloxy derivative.

Etherification: Formation of ethers can be achieved under conditions such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-azaspiro[4.5]decan-8-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more modern reagents like those used in Swern or Dess-Martin periodinane oxidations.

Table 1: Predicted Reactions of the Hydroxyl Group
Reaction TypeReagentsProduct
EsterificationAcid Chloride (RCOCl), Pyridine1-Azaspiro[4.5]decan-8-yl ester
Etherification1. NaH; 2. Alkyl Halide (R-X)8-Alkoxy-1-azaspiro[4.5]decane
OxidationPCC, CH₂Cl₂1-Azaspiro[4.5]decan-8-one

Reactivity of the Tertiary Amine Nitrogen

The reactivity of the tertiary amine in the 1-azaspiro[4.5]decane system is characteristic of a cyclic tertiary amine. Key reactions include N-oxidation and quaternization.

N-Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgnih.govorganic-chemistry.org Amine oxides are highly polar and can exhibit different biological activities and metabolic fates compared to the parent amine. nih.gov

Quaternization: As a tertiary amine, the nitrogen atom is nucleophilic and can react with alkyl halides to form a quaternary ammonium (B1175870) salt. A common example is exhaustive methylation, where the amine is treated with excess methyl iodide to yield the N,N-dimethyl-1-azaspiro[4.5]decan-8-ol-1-ium iodide. wikipedia.orgbyjus.com These quaternary salts are important intermediates for elimination reactions.

Table 2: Predicted Reactions of the Tertiary Amine
Reaction TypeReagentsProduct
N-OxidationH₂O₂ or mCPBA1-Azaspiro[4.5]decan-8-ol N-oxide
QuaternizationExcess CH₃IQuaternary ammonium iodide salt

Reductive and Oxidative Transformations

Reductive Transformations: The 1-azaspiro[4.5]decan-8-ol structure is already in a reduced state. Further reduction would typically target the corresponding ketone, 1-azaspiro[4.5]decan-8-one. The reduction of this ketone back to the alcohol can be achieved with various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to the secondary alcohol, 1-azaspiro[4.5]decan-8-ol. The stereochemical outcome of this reduction would depend on the steric hindrance around the carbonyl group and the specific reagent used.

Oxidative Transformations: As mentioned, oxidation of the secondary alcohol yields the ketone. The tertiary amine can also be a site for oxidation, leading to the N-oxide. More vigorous oxidation could potentially lead to ring-opening or degradation of the spirocyclic system.

Ring Transformations and Rearrangement Pathways of the Spirocyclic System

One of the most relevant ring transformation pathways for this system is the Hofmann elimination . This reaction sequence begins with the formation of a quaternary ammonium salt, as described in section 3.2. wikipedia.orgbyjus.com Treatment of the quaternary ammonium hydroxide (B78521) (formed by reacting the quaternary ammonium iodide with silver oxide) with heat induces an elimination reaction. libretexts.orglibretexts.org In the case of the 1-azaspiro[4.5]decan-8-ol system, this would lead to the cleavage of one of the C-N bonds of the piperidine (B6355638) ring, resulting in the formation of a new alkene and a tertiary amine. libretexts.orglibretexts.org The regioselectivity of the elimination typically follows the Hofmann rule, favoring the formation of the least substituted alkene due to the steric bulk of the quaternary ammonium leaving group. wikipedia.orgbyjus.com Because the nitrogen is part of a ring, a second iteration of the Hofmann elimination would be necessary to completely remove the nitrogen from the carbon framework. libretexts.orglibretexts.org

While other rearrangements are known for different spirocyclic systems, the Hofmann elimination represents a well-established and predictable pathway for the transformation of the 1-azaspiro[4.5]decane core.

Structure Activity Relationship Sar and Structural Biology Investigations

Design Principles for 1-Azaspiro[4.5]decane-Based Scaffolds in Molecular Design

The design of bioactive molecules incorporating the 1-azaspiro[4.5]decane framework is guided by several key principles aimed at optimizing ligand-target interactions. A primary advantage of this scaffold is its inherent rigidity and well-defined three-dimensional geometry. documentsdelivered.com By incorporating a spirocyclic system, chemists can reduce the conformational flexibility of a molecule. This pre-organization into a specific shape can lead to a lower entropic penalty upon binding to a protein target, potentially increasing binding affinity.

The spirocyclic nature of the 1-azaspiro[4.5]decane core provides a unique spatial arrangement of substituents, allowing for precise orientation of functional groups to interact with specific pockets and residues within a biological target. documentsdelivered.com This structural feature is often exploited in drug design to achieve selectivity for a particular receptor subtype. For instance, in the development of ligands for G-protein coupled receptors (GPCRs), the scaffold can position aromatic and basic groups in orientations that fulfill the pharmacophoric requirements for receptor activation or antagonism. The nitrogen atom within the azaspirocycle typically serves as a key interaction point, often as a basic center that can be protonated at physiological pH to form ionic bonds with acidic residues in the target protein.

Impact of Substituent Variation on Biological Activity Profiles (Preclinical Context)

Systematic modification of the 1-azaspiro[4.5]decane scaffold has been shown to have a profound impact on the biological activity and selectivity of its derivatives. Preclinical studies on related compounds, such as 1-oxa-8-azaspiro[4.5]decanes designed as M1 muscarinic agonists, demonstrate the sensitivity of this scaffold to substituent changes. nih.gov

In one such study, the introduction of different substituents at various positions on the spirocyclic rings led to significant variations in receptor affinity and functional activity. For example, modifying the group at the 2-position of a related 1-oxa-8-azaspiro[4.5]decan-3-one from a methyl to an ethyl group altered the compound's profile from a non-selective muscarinic agent to one with preferential affinity for M1 receptors over M2 receptors. nih.gov Furthermore, the conversion of the ketone at the 3-position to a methylene (B1212753) or an oxime group also modulated the selectivity profile. nih.gov

These findings highlight that even small changes to the substitution pattern on the spirocyclic core can lead to significant alterations in the biological profile. For 1-azaspiro[4.5]decan-8-ol, the position and stereochemistry of the hydroxyl group at C8, as well as substitutions on the nitrogen at position 1, would be critical determinants of its activity and selectivity for a given target.

Table 1: Impact of Substituent Variation on Muscarinic Receptor Affinity in 1-Oxa-8-azaspiro[4.5]decane Analogs Data extracted from studies on related scaffolds to illustrate the principle of substituent impact.

CompoundR1R2M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1/M2 Selectivity
Analog A-CH3=O1080.8
Analog B-CH2CH3=O15503.3
Analog C-CH3=CH2251204.8
Analog D-CH3=NOH30903.0

Conformational Analysis and Stereochemical Influence on Molecular Recognition

For derivatives of 1-azaspiro[4.5]decan-8-ol, the carbon atom at position 8 is a stereocenter, leading to the existence of (R) and (S) enantiomers. The relative orientation of the hydroxyl group will significantly influence how the molecule can interact with a target protein. Studies on similar spirocyclic systems have shown that biological activity often resides preferentially in one enantiomer. For example, in the case of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, the M1 muscarinic agonist activity was found to be greater in the (-)-isomer. nih.gov

Ligand-Target Interaction Analysis through X-ray Crystallography and Computational Modeling

Understanding the precise interactions between a ligand and its target is crucial for rational drug design. While specific X-ray crystallography data for 1-azaspiro[4.5]decan-8-ol hydrochloride was not available in the reviewed literature, studies on related spirocyclic compounds provide insights into the likely binding modes.

X-ray crystallography has been successfully used to determine the absolute configuration of active enantiomers in this class of compounds. For instance, the absolute configuration of the active (-)-isomer of a 1-oxa-8-azaspiro[4.5]decane analog was determined to be 'S' through X-ray analysis, providing a definitive structural basis for its biological activity. nih.gov

Computational modeling, including molecular docking and molecular dynamics simulations, is a powerful tool for predicting and analyzing ligand-target interactions in the absence of crystal structures. For various azaspiro[4.5]decane derivatives, modeling studies have been used to rationalize observed structure-activity relationships. nih.govresearchgate.net These models typically show the protonated nitrogen of the azaspirocycle forming a key ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of the target receptor. The spirocyclic core itself often engages in hydrophobic or van der Waals interactions with nonpolar residues, while specific substituents can form additional hydrogen bonds or other interactions that enhance affinity and selectivity. In the case of 1-azaspiro[4.5]decan-8-ol, the hydroxyl group at the 8-position would be a prime candidate for forming a hydrogen bond with a suitable donor or acceptor group on the protein, which could significantly contribute to its binding affinity and specificity.

Pharmacophore Elucidation for 1-Azaspiro[4.5]decane Derivatives

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. Based on the structure-activity relationships of various 1-azaspiro[4.5]decane derivatives, a general pharmacophore can be elucidated.

The key features of a pharmacophore for this class of compounds often include:

A basic nitrogen atom: The nitrogen at position 1 is typically protonated at physiological pH and acts as a crucial cationic center for interaction with an anionic site on the receptor.

A hydrophobic core: The spirocyclic scaffold itself provides a rigid, hydrophobic core that occupies a corresponding hydrophobic pocket in the target protein.

Hydrogen bond donors/acceptors: Substituents such as the hydroxyl group in 1-azaspiro[4.5]decan-8-ol can act as key hydrogen bond donors or acceptors, providing specificity and additional binding energy.

Defined spatial relationships: The rigid nature of the spirocyclic system ensures a fixed spatial relationship between these key features, which is essential for proper alignment within the receptor's binding site.

Molecular modeling studies on related 1,4,8-triazaspiro[4.5]decan-2-one derivatives have helped to visualize these interactions, showing how hydrophobic, salt-bridge, and hydrogen-bond interactions contribute to the binding of the ligand. researchgate.net The specific nature and location of these pharmacophoric features can be tailored through synthetic chemistry to optimize the activity and selectivity of these compounds for a wide range of biological targets.

Preclinical Pharmacological and Biological Research Applications of 1 Azaspiro 4.5 Decan 8 Ol Hydrochloride Derivatives

In Vitro Biological Activity Screening of 1-Azaspiro[4.5]decane Derivatives

The initial phase of preclinical assessment for 1-azaspiro[4.5]decane derivatives involves a comprehensive screening of their biological activity in controlled laboratory settings. These in vitro assays are crucial for identifying and characterizing the molecular targets of these compounds and elucidating their mechanisms of action at a cellular level.

Enzyme Inhibition Assays (e.g., Matrix Metalloproteinases, Protein Tyrosine Phosphatases)

Derivatives of the azaspiro[4.5]decane framework have been evaluated for their ability to inhibit specific enzymes implicated in disease pathology. Notably, research has focused on their potential as inhibitors of protein tyrosine phosphatases (PTPs).

Protein Tyrosine Phosphatase Inhibition: Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways. medchemexpress.comnih.gov Its dysregulation is linked to various cancers. A potent and orally bioavailable SHP2 inhibitor, IACS-15414, which features a 2-oxa-8-azaspiro[4.5]decan-8-yl moiety, has been identified. nih.govmedchemexpress.comresearchgate.net This compound demonstrated significant inhibitory activity against SHP2. nih.govmedchemexpress.com Another class of compounds, 2,8-diazaspiro[4.5]decan-1-one derivatives, has been developed as selective inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key mediators in inflammatory pathways. acs.orgnih.gov

Table 1: Enzyme Inhibition by 1-Azaspiro[4.5]decane Derivatives
Compound ClassSpecific DerivativeTarget EnzymeInhibitory Activity (IC₅₀)
2-Oxa-8-azaspiro[4.5]decaneIACS-15414SHP2122 nM medchemexpress.com
2,8-Diazaspiro[4.5]decan-1-oneCompound 48TYK26 nM acs.orgnih.gov
JAK137 nM acs.orgnih.gov

While PTPs have been a key area of investigation, the activity of 1-azaspiro[4.5]decane derivatives against other enzyme classes, such as Matrix Metalloproteinases (MMPs), is also an area of interest in preclinical research, though specific inhibitory data for this scaffold against MMPs is less prominent in the reviewed literature.

Receptor Binding Studies

The versatility of the 1-azaspiro[4.5]decane scaffold is further highlighted by its derivatives' ability to bind with high affinity and selectivity to a diverse range of cell surface and intracellular receptors.

Opioid Receptors: A series of 1-azaspiro[4.5]decan-10-yl amides have shown potent and selective binding to the mu-opioid receptor, with little to no affinity for the kappa-opioid receptor. nih.gov In a separate study, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione were identified as a novel class of delta-opioid receptor (DOR) selective agonists, binding with submicromolar affinity. nih.govnih.gov

Serotonin (B10506) and Adrenergic Receptors: Research into 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives led to the identification of potent and selective 5-HT1A receptor partial agonists. nih.gov These compounds were tested for their binding affinity at 5-HT1A receptors and α1 adrenoceptors, with some derivatives showing high selectivity for the 5-HT1A receptor. nih.gov

Sigma Receptors: A 1,4-dioxa-8-azaspiro[4.5]decane derivative, specifically 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, was found to possess high affinity for σ1 receptors with a Ki value of 5.4 nM. nih.gov This compound also demonstrated significant selectivity over σ2 receptors (30-fold) and the vesicular acetylcholine (B1216132) transporter (1404-fold). nih.gov

Table 2: Receptor Binding Affinities of 1-Azaspiro[4.5]decane Derivatives
Compound ClassTarget ReceptorBinding Affinity (Kᵢ)
1-Azaspiro[4.5]decan-10-yl amidesMu-OpioidPotent and selective binding reported nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dioneDelta-OpioidSubmicromolar affinity nih.gov
1-Oxa-4-thiaspiro[4.5]decane5-HT1AHigh potency (pD₂ = 9.58) reported for select derivatives nih.gov
1,4-Dioxa-8-azaspiro[4.5]decaneSigma-1 (σ₁)5.4 ± 0.4 nM nih.gov

Cell-Based Functional Assays

To understand the biological consequences of enzyme inhibition or receptor binding, cell-based functional assays are employed. These assays measure the effects of the compounds on cellular processes such as viability and intracellular signaling pathways.

Cell Viability and Anticancer Activity: New derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer properties. nih.govnih.gov Their activity was tested against several human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT-116), with several compounds showing moderate to high inhibitory activities. nih.govnih.govresearchgate.net Another derivative, Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine), was shown to inhibit the growth of both drug-sensitive and drug-resistant multiple myeloma (MM) cell lines and patient-derived MM cells. nih.gov

Table 3: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives (IC₅₀ µM)
CompoundHepG-2 (Liver)PC-3 (Prostate)HCT-116 (Colorectal)
Compound 7Moderate Activity nih.govModerate Activity nih.gov-
Compound 9Moderate Activity nih.govModerate Activity nih.gov-
Compound 14Moderate Activity nih.govGood Activity nih.govGood Activity nih.gov
Compound 17Moderate Activity nih.gov-Good Activity nih.gov
Compound 18-Good Activity nih.govGood Activity nih.gov

Signaling Pathway Modulation: The mechanisms underlying the effects on cell viability often involve the modulation of key signaling pathways. Azaspirane induces apoptosis in multiple myeloma cells by activating caspase-8 and caspase-3. nih.gov Furthermore, it was found to abrogate IL-6-induced phosphorylation of JAK2, STAT3, and Akt, key components of pathways that mediate proliferation, survival, and drug resistance in multiple myeloma. nih.gov Similarly, the SHP2 inhibitor IACS-15414 potently suppressed the mitogen-activated protein kinase (MAPK) pathway signaling in cancer models. nih.govacs.org In the context of inflammation, a selective dual TYK2/JAK1 inhibitor (compound 48) was shown to regulate the expression of related genes and modulate the formation of Th1, Th2, and Th17 cells, demonstrating its anti-inflammatory effect at a cellular level. acs.orgnih.gov

Mechanistic In Vivo Studies in Animal Models

Following promising in vitro results, 1-azaspiro[4.5]decane derivatives are advanced to in vivo studies using animal models. These studies are essential for understanding the compound's effects within a complex biological system and for confirming its mechanism of action and therapeutic potential.

Assessment of Pharmacodynamic Endpoints

Pharmacodynamic studies in animal models measure the physiological and biochemical effects of a compound. Derivatives of 1-azaspiro[4.5]decane have demonstrated significant effects in various preclinical models.

Anti-inflammatory Effects: A 2,8-diazaspiro[4.5]decan-1-one derivative (compound 48), a potent TYK2/JAK1 inhibitor, showed more potent anti-inflammatory efficacy than the established drug tofacitinib (B832) in mouse models of acute ulcerative colitis. acs.orgnih.gov

Myelostimulating Activity: In a cyclophosphamide-induced myelodepressive mouse model, 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives significantly accelerated the regeneration of lymphocyte and granulocyte cell pools, indicating potent myelostimulating activity. semanticscholar.orgresearchgate.net

Antinociceptive Activity: A 1-oxa-4-thiaspiro[4.5]decane derivative (compound 15), which acts as a 5-HT1A receptor agonist, exhibited potent antinociceptive (pain-relieving) activity in a mouse formalin test, suggesting a potential application in pain management. nih.gov

Antitumor Efficacy: In a xenograft model using human multiple myeloma cells in SCID mice, Azaspirane was shown to inhibit tumor growth, confirming its in vitro anticancer activity in a living system. nih.gov

Exploratory Models for Target Engagement

To confirm that a drug candidate interacts with its intended molecular target in vivo, specialized exploratory models are used. These studies provide direct evidence of target engagement, which is a critical step in preclinical development.

Positron Emission Tomography (PET) Imaging: A compelling example of in vivo target engagement is the use of PET imaging. A derivative of 1,4-dioxa-8-azaspiro[4.5]decane was labeled with the radioisotope fluorine-18 (B77423) ([¹⁸F]5a) to serve as a radioligand for the σ1 receptor. nih.gov Small animal PET imaging in mouse tumor xenograft models showed high accumulation of the radiotracer in tumors. nih.govfigshare.com Crucially, treatment with haloperidol, a known σ1 receptor ligand, significantly reduced the radiotracer's accumulation in the tumors. nih.govfigshare.com This blocking experiment provided direct evidence of specific binding and target engagement of the azaspiro[4.5]decane derivative to σ1 receptors in vivo. nih.gov

Xenograft Models: The SHP2 inhibitor IACS-15414 demonstrated robust in vivo antitumor efficacy in a xenograft mouse model. researchgate.net Analysis of the tumors after treatment showed that the compound significantly suppressed the proliferation of tumor cells, as evidenced by Ki67 staining, confirming that the inhibitor was engaging its target and eliciting the desired downstream biological effect. researchgate.net

Identification and Validation of Biological Targets for Spirocyclic Compounds

Preclinical research has successfully identified and validated several biological targets for various derivatives of the 1-azaspiro[4.5]decane scaffold. These targets are implicated in a range of pathologies, including cancer, neurological disorders, and inflammatory diseases.

Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have been investigated for their antitumor activity . nih.gov A notable compound from this series, designated as 11h, demonstrated significant antiproliferative effects against several human cancer cell lines. nih.gov The compound exhibited IC₅₀ values of 0.19 µM against A549 (lung carcinoma), 0.08 µM against MDA-BM-231 (breast cancer), and 0.15 µM against HeLa (cervical cancer) cell lines, highlighting its potential as a potent anticancer agent. nih.gov Similarly, another class of derivatives, the 1-thia-4-azaspiro[4.5]decanes, has also been evaluated for anticancer properties against cell lines such as HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma). researchgate.net

In the realm of neuroscience, derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane have been identified as high-affinity ligands for the sigma-1 (σ₁) receptor . nih.govresearchgate.net The σ₁ receptor is a chaperone protein involved in cellular stress responses and is a target for therapeutic intervention in neurodegenerative diseases and for tumor imaging. One such derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, displayed a high affinity for the σ₁ receptor with a Kᵢ of 5.4 nM. nih.gov

Furthermore, derivatives of 1,4-dioxaspiro[4.5]decane have been identified as potent and selective agonists for the 5-HT₁A serotonin receptor . nih.gov This receptor is a well-established target for anxiolytics and antidepressants. Research has led to the identification of novel 5-HT₁A receptor partial agonists with high potency and selectivity. nih.gov

Another important biological target identified for this class of compounds is the Receptor-Interacting Protein Kinase 1 (RIPK1) . A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent RIPK1 inhibitors. researchgate.net One of the optimized compounds demonstrated a significant inhibitory activity with an IC₅₀ value of 92 nM. researchgate.net

The insecticidal properties of spirotetramat (B1682168), a derivative of 1-azaspiro[4.5]dec-3-en-2-one, are attributed to its interaction with acetyl-CoA carboxylase (ACCase) . fao.org

The following table summarizes the identified biological targets for various 1-azaspiro[4.5]decane derivatives and their corresponding biological activities.

Derivative ClassBiological TargetBiological Activity
1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesNot specifiedAntitumor
1-thia-4-azaspiro[4.5]decanesNot specifiedAnticancer
1-oxa-8-azaspiro[4.5]decanesSigma-1 (σ₁) receptorLigand binding
1,4-dioxa-8-azaspiro[4.5]decanesSigma-1 (σ₁) receptor, 5-HT₁A serotonin receptorLigand binding, Agonism
2,8-diazaspiro[4.5]decan-1-onesRIPK1 kinaseInhibition
1-azaspiro[4.5]dec-3-en-2-ones (Spirotetramat)Acetyl-CoA carboxylase (ACCase)Inhibition

Investigation of Mechanism of Action (MOA) for 1-Azaspiro[4.5]decane Derivatives

The mechanism of action for several 1-azaspiro[4.5]decane derivatives has been elucidated through preclinical studies, providing insights into how these compounds exert their pharmacological effects.

For the antitumor 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, the antiproliferative efficacy against cancer cell lines suggests a mechanism involving the inhibition of cell growth and proliferation. nih.gov While the precise molecular target is not always specified, the potent IC₅₀ values indicate a significant disruption of essential cellular processes in cancer cells. nih.gov

The mechanism of action for derivatives targeting the σ₁ receptor involves binding to this chaperone protein, which can modulate a variety of downstream signaling pathways. nih.gov The specific binding of radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives to σ₁ receptors has been demonstrated in vitro and in vivo, and this binding can be blocked by known σ₁ receptor ligands like haloperidol. nih.gov This confirms that the observed effects, such as tumor accumulation in PET imaging, are mediated through the σ₁ receptor. nih.gov

Derivatives acting as 5-HT₁A receptor agonists exert their effects by binding to and activating this G-protein-coupled receptor. nih.govunimore.it This activation can lead to a cascade of intracellular events that ultimately result in the desired physiological response, such as anxiolysis or antidepressant effects. The partial agonism of some of these compounds indicates that they activate the receptor to a lesser degree than the endogenous ligand, which can be beneficial in fine-tuning the therapeutic effect and reducing side effects. nih.gov

The MOA for the 2,8-diazaspiro[4.5]decan-1-one derivatives that inhibit RIPK1 kinase involves the direct blockade of the enzyme's catalytic activity. researchgate.net RIPK1 is a key mediator of necroptosis, a form of programmed cell death involved in inflammatory diseases. By inhibiting RIPK1, these compounds can prevent the activation of the necroptosis pathway, as demonstrated by their anti-necroptotic effects in cellular models. researchgate.net

The insecticidal action of spirotetramat is well-defined and involves the disruption of lipogenesis . fao.org It acts as an inhibitor of acetyl-CoA carboxylase (ACCase), a crucial enzyme in the biosynthesis of fatty acids. fao.org By inhibiting ACCase, spirotetramat depletes the insect's lipid reserves, which are essential for energy storage, membrane formation, and development, ultimately leading to mortality. fao.org The main metabolic reaction of spirotetramat is the cleavage of its ester group to produce the active enol form. fao.org

The following table provides a detailed overview of the mechanism of action for selected 1-azaspiro[4.5]decane derivatives.

Derivative ClassMechanism of Action
1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesInhibition of cancer cell proliferation
1,4-dioxa-8-azaspiro[4.5]decanesBinding to and activation of the 5-HT₁A serotonin receptor
2,8-diazaspiro[4.5]decan-1-onesInhibition of RIPK1 kinase activity, leading to the blockade of the necroptosis pathway
1-azaspiro[4.5]dec-3-en-2-ones (Spirotetramat)Inhibition of acetyl-CoA carboxylase (ACCase), resulting in the disruption of lipid biosynthesis

Application of 1 Azaspiro 4.5 Decan 8 Ol Hydrochloride As a Synthetic Intermediate

Role in the Construction of Complex Polycyclic Systems

1-Azaspiro[4.5]decan-8-ol hydrochloride possesses a bifunctional nature, with a secondary amine and a hydroxyl group, making it a versatile building block for the synthesis of more complex polycyclic systems. The secondary amine can be N-alkylated or N-acylated, while the hydroxyl group can be derivatized or used as a handle for further transformations.

The rigid spirocyclic core of this compound can serve as a foundation upon which additional rings can be fused. For instance, intramolecular cyclization reactions starting from a suitably functionalized derivative of this spirocycle could lead to the formation of novel polycyclic frameworks. The stereochemistry of the hydroxyl group can also be exploited to direct the stereochemical outcome of subsequent reactions, which is a critical aspect in the synthesis of complex target molecules. While specific examples detailing the use of this compound in this context are scarce, the general principles of heterocyclic chemistry suggest its potential as a valuable starting material for constructing intricate molecular architectures.

Utility as a Scaffold for Natural Product Mimicry

Natural products often feature complex polycyclic and heterocyclic structures. The 1-azaspiro[4.5]decane framework is present in some alkaloids and other biologically active natural products. Synthetic intermediates like this compound can serve as a scaffold to generate analogues of these natural products.

By modifying the functional groups of this compound, chemists can systematically alter the structure of a natural product mimic. This approach allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activity. The spirocyclic core provides a rigid template that can mimic the spatial arrangement of key pharmacophoric elements found in a natural product. For example, the nitrogen atom and the hydroxyl group can be functionalized to introduce side chains that mimic those of a target natural product, potentially leading to the discovery of new therapeutic agents with improved properties.

Precursor for Advanced Heterocyclic Compounds and Diverse Chemical Libraries

The development of diverse chemical libraries is a cornerstone of modern drug discovery. Scaffolds that allow for the introduction of multiple points of diversity are highly sought after. This compound is a suitable candidate for the synthesis of such libraries.

The secondary amine and the hydroxyl group are orthogonal functional handles that can be derivatized independently. This allows for the combinatorial synthesis of a large number of compounds from a single starting material. For example, the amine can be reacted with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates, while the hydroxyl group can be etherified or esterified with a different set of building blocks. This diversity-oriented synthesis approach can rapidly generate a library of novel heterocyclic compounds for high-throughput screening. The resulting compounds, possessing a rigid three-dimensional core, are likely to explore a different chemical space compared to more traditional flat aromatic scaffolds, increasing the probability of identifying new biological hits.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of a compound. For 1-azaspiro[4.5]decan-8-ol hydrochloride, both ¹H and ¹³C NMR spectroscopy would be utilized to map the carbon and proton framework.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals would provide information about the electronic environment of the protons. The integration of the signals would correspond to the number of protons, and the multiplicity (splitting pattern) would reveal the number of neighboring protons, thus helping to establish connectivity.

Similarly, a ¹³C NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would indicate the type of carbon (e.g., aliphatic, alcohol-bearing). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹H NMR Data Table (Note: This table is for illustrative purposes only as no experimental data is available.)

Chemical Shift (ppm) Multiplicity Integration Assignment

Hypothetical ¹³C NMR Data Table (Note: This table is for illustrative purposes only as no experimental data is available.)

Chemical Shift (ppm) Assignment

Mass Spectrometry Techniques for Compound Identity and Purity

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum is unique to the compound and can be used to confirm its structure. Characteristic fragmentation pathways for cyclic amines and alcohols would be expected.

Hypothetical Mass Spectrometry Data Table (Note: This table is for illustrative purposes only as no experimental data is available.)

m/z Relative Intensity (%) Proposed Fragment

Spectroscopic Methods for Monitoring Reaction Progress (e.g., IR, UV-Vis)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine hydrochloride, and C-H stretches of the aliphatic rings. This technique is often used to monitor the progress of a chemical reaction by observing the appearance or disappearance of key functional group peaks.

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for a saturated compound like this compound, as it lacks chromophores that absorb light in the UV-Vis range.

Hypothetical IR Spectroscopy Data Table (Note: This table is for illustrative purposes only as no experimental data is available.)

Wavenumber (cm⁻¹) Intensity Functional Group Assignment

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are crucial for the separation and purification of compounds, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) would be a suitable method for the analysis of the non-volatile this compound. Different columns and mobile phases could be employed to achieve optimal separation.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially after derivatization of the alcohol and amine groups to increase volatility. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for compound identification.

Hypothetical HPLC Data Table (Note: This table is for illustrative purposes only as no experimental data is available.)

Retention Time (min) Purity (%)

Future Directions and Emerging Research Avenues for 1 Azaspiro 4.5 Decan 8 Ol Hydrochloride

Development of Novel and Sustainable Synthetic Routes

The construction of the sterically demanding spirocyclic core of 1-azaspiro[4.5]decan-8-ol hydrochloride has traditionally relied on multi-step synthetic sequences. Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign methodologies.

Key emerging strategies include:

Cascade and Domino Reactions: These reactions combine multiple bond-forming events into a single synthetic operation, significantly reducing step count, solvent usage, and waste generation. A rhodium-catalyzed cycloisomerization/Diels-Alder cascade has been successfully used to create complex azaspiro compounds, representing a powerful approach for future syntheses. dndi.org

Multicomponent Reactions (MCRs): MCRs, which bring together three or more reactants in a one-pot synthesis, offer a rapid pathway to molecular diversity. nih.gov Applying MCRs to generate highly functionalized 1-azaspiro[4.5]decane cores is a promising area for creating libraries of new analogues for biological screening.

Green Chemistry Approaches: The use of sustainable practices is becoming imperative. This includes microwave-assisted synthesis and the use of eco-friendly solvents and catalysts, such as ionic liquids, to drive reactions like Knoevenagel/Michael/cyclization cascades for spirocycle formation. nih.gov

Asymmetric Catalysis: To control the stereochemistry of the spirocenter and other chiral centers, the development of novel asymmetric catalytic methods is crucial. This will allow for the selective synthesis of specific enantiomers, which is often critical for therapeutic activity.

| Key Methodologies | Linear sequences, classical cyclizations | Cascade reactions, multicomponent reactions, C-H activation |

Exploration of Untapped Biological Targets and Therapeutic Areas

Derivatives of the 1-azaspiro[4.5]decane framework have already shown promise in several therapeutic areas. For instance, various analogues have been investigated as M1 muscarinic agonists for Alzheimer's disease, antibacterial agents, anticancer compounds, and selective ligands for the sigma-1 receptor, which is implicated in neurological disorders and cancer. nih.govwikipedia.orgopenaccessjournals.comharvard.eduexplorationpub.com

Future research will likely expand into new biological frontiers:

Central Nervous System (CNS) Disorders: Beyond M1 and sigma-1 receptors, the scaffold's ability to form the basis of CNS-active compounds suggests potential for targeting other G-protein coupled receptors (GPCRs), ion channels, or transporters involved in conditions like Parkinson's disease, schizophrenia, depression, and neuropathic pain.

Infectious Diseases: While initial antibacterial and antitubercular activities have been noted, a systematic exploration against a wider range of pathogens, including drug-resistant bacterial strains (e.g., MRSA), viruses, and fungi, is a logical next step. wikipedia.org

Oncology: The anticancer potential of related spiro-quinone structures could be expanded. openaccessjournals.comharvard.edu Future work could focus on designing derivatives that inhibit specific cancer-related enzymes like kinases or proteases, or that interfere with protein-protein interactions.

Metabolic and Inflammatory Diseases: The rigid conformational constraint offered by the spirocyclic system could be leveraged to design potent and selective inhibitors for enzymes or receptors involved in metabolic disorders (e.g., diabetes) or chronic inflammatory conditions.

Table 2: Potential Future Biological Targets for 1-Azaspiro[4.5]decan-8-ol Derivatives

Target Class Specific Examples Rationale / Therapeutic Area
GPCRs (CNS) Dopamine Receptors (D2, D3), Serotonin (B10506) Receptors (5-HT2A) Antipsychotics, Antidepressants
Ion Channels NMDA Receptors, Voltage-gated Sodium/Calcium Channels Neuroprotection, Epilepsy, Pain
Enzymes (Oncology) Tyrosine Kinases, Histone Deacetylases (HDACs) Targeted Cancer Therapy
Viral Proteins Proteases, Polymerases Antiviral Agents (e.g., for HIV, Hepatitis C)

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Diabetes, Dyslipidemia |

Integration with Artificial Intelligence and Machine Learning in Molecular Design

The convergence of computational power and large chemical datasets is revolutionizing drug discovery. Artificial intelligence (AI) and machine learning (ML) are poised to significantly accelerate research on this compound and its analogues. nih.govnih.gov

Future applications in this domain include:

De Novo Drug Design: Generative AI models can be trained on existing libraries of spirocyclic compounds to design novel molecules with optimized properties. harvard.edu These models can explore a vast chemical space to propose structures with predicted high affinity for a specific biological target and favorable drug-like characteristics.

Predictive Modeling: ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new analogues before they are synthesized. nih.gov Furthermore, models for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help prioritize candidates with a higher probability of success in clinical development.

Synthesis Planning (Retrosynthesis): AI-driven platforms, such as IBM's RXN for Chemistry, can analyze a target molecule and propose viable synthetic pathways. preprints.orgmdpi.com This can help chemists identify the most efficient and novel routes to synthesize new derivatives of 1-azaspiro[4.5]decan-8-ol, saving significant time and resources. preprints.orgmdpi.com

Virtual Screening: Computational models can be used to screen massive virtual libraries of compounds containing the azaspiro[4.5]decane core against the 3D structure of a biological target, identifying potential hits for further investigation.

Potential Applications in Materials Science and Chemical Biology Tools

While the primary focus for this compound has been in medicine, its unique structural features open doors to applications in other scientific fields.

Materials Science: The rigid, well-defined three-dimensional structure of the spirocyclic core makes it an interesting building block for novel polymers and functional materials. sigmaaldrich.com For example, spiro orthocarbonate monomers are used in double ring-opening polymerizations to create materials with low shrinkage, such as those used in dental composites. nih.gov Incorporating the azaspiro[4.5]decane unit into polymer backbones could impart unique thermal, mechanical, or optical properties. Azaheterocycles, in general, are being explored as components in electroluminescent materials and sensors. openaccessjournals.com

Chemical Biology Tools: Derivatives of the core structure can be developed into sophisticated molecular probes to study biological systems. This includes:

Radioligands for PET Imaging: Fluorine-18 (B77423) labeled derivatives of 1-oxa-8-azaspiro[4.5]decane have already been synthesized and evaluated as radioligands for imaging sigma-1 receptors in the brain and in tumors using Positron Emission Tomography (PET). researchgate.netfigshare.comnih.gov This avenue can be expanded to develop imaging agents for other important biological targets.

Fluorescent Probes: By attaching a fluorophore to the 1-azaspiro[4.5]decan-8-ol scaffold, researchers could create probes to visualize biological targets or processes within living cells. Spirocyclic xanthene-based structures are a well-known class of fluorescent probes. nih.gov

Affinity-Based Probes: The scaffold could be used to design photoaffinity labels or affinity chromatography resins to help identify the unknown protein targets of bioactive compounds (target deconvolution).

Table of Compounds

Compound Name
This compound
1-oxa-8-azaspiro[4.5]decane
1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane
spiro orthocarbonate
MRSA (methicillin-resistant Staphylococcus aureus)

Q & A

Q. What are the recommended safety precautions for handling 1-azaspiro[4.5]decan-8-ol hydrochloride in laboratory settings?

  • Methodological Answer: Handling requires strict adherence to PPE protocols: chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats to prevent skin/eye contact. Work in a well-ventilated fume hood to avoid inhalation of dust or aerosols. Store in sealed, dry containers in a ventilated area away from oxidizers and heat sources. Spills should be collected using vacuum equipment or non-sparking tools, followed by disposal as hazardous waste .

Q. What synthetic routes are available for this compound?

  • Methodological Answer: A common approach involves ketone reduction and protective group strategies. For example, spirocyclic ketones (e.g., 1,4-dioxaspiro[4.5]decan-8-one) can be reduced with NaBH₄ in methanol at 0°C, followed by acid hydrolysis to yield the alcohol intermediate. Subsequent HCl treatment generates the hydrochloride salt. Column chromatography (silica gel, ethyl acetate/hexane) is critical for purification .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer: Store in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to humidity, which may cause hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life. Decomposition under fire produces CO, NOₓ, and HCl, necessitating fire-safe storage cabinets .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives?

  • Methodological Answer: Stereoselectivity in spirocyclic systems is influenced by reaction temperature and catalyst choice. For example, using chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) can enforce specific configurations. X-ray crystallography (via SHELXL refinement) validates stereochemistry, while chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess .

Q. What analytical techniques are suitable for characterizing purity and structure?

  • Methodological Answer:
  • Purity: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm.
  • Structure: ¹H/¹³C NMR (D₂O or DMSO-d₆) to confirm proton environments and spirocyclic geometry. High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (±2 ppm). X-ray diffraction resolves crystal packing and hydrogen-bonding networks .

Q. What strategies mitigate hazardous decomposition during thermal analysis?

  • Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen identifies decomposition onset temperatures. To minimize risks, use micro-scale DSC (differential scanning calorimetry) with sealed crucibles. For bulk handling, avoid temperatures >150°C and implement secondary containment for HCl gas scrubbing .

Q. How does the choice of reducing agents impact synthesis yield and selectivity?

  • Methodological Answer: NaBH₄ in methanol selectively reduces ketones to alcohols without over-reduction, achieving ~95% yield. Alternative agents like LiAlH₄ may require anhydrous conditions and risk side reactions (e.g., ether cleavage). Computational modeling (DFT) predicts reduction pathways, guiding solvent and catalyst selection .

Q. What protocols ensure reproducibility in spirocyclic compound crystallization?

  • Methodological Answer: Slow evaporation from ethanol/water (7:3 v/v) at 4°C promotes single-crystal growth. Seeding with pre-characterized crystals improves consistency. For challenging crystallizations, vapor diffusion (e.g., ether into dichloromethane solution) or anti-solvent addition (hexane) can induce nucleation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.